molecular formula C6H5ClFNO2 B15386000 5-Chloro-6-fluoro-4-methoxypyridin-3-ol CAS No. 2007917-06-6

5-Chloro-6-fluoro-4-methoxypyridin-3-ol

Cat. No.: B15386000
CAS No.: 2007917-06-6
M. Wt: 177.56 g/mol
InChI Key: BBIXMWZLGFCJEQ-UHFFFAOYSA-N
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Description

5-Chloro-6-fluoro-4-methoxypyridin-3-ol is a pyridine derivative with a hydroxyl group at position 3, a methoxy group at position 4, and halogen atoms (Cl and F) at positions 5 and 6, respectively. This compound exhibits a unique substitution pattern, combining electron-withdrawing halogens and electron-donating methoxy and hydroxyl groups. The compound’s molecular formula is C₆H₅ClFNO₂, with a molecular weight of 177.45 g/mol .

Properties

CAS No.

2007917-06-6

Molecular Formula

C6H5ClFNO2

Molecular Weight

177.56 g/mol

IUPAC Name

5-chloro-6-fluoro-4-methoxypyridin-3-ol

InChI

InChI=1S/C6H5ClFNO2/c1-11-5-3(10)2-9-6(8)4(5)7/h2,10H,1H3

InChI Key

BBIXMWZLGFCJEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1O)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

Below is a detailed analysis of four structurally related derivatives:

6-Chloro-4-ethoxy-5-fluoropyridin-3-ol

  • Substituents : Cl (6), F (5), ethoxy (4), OH (3).
  • Molecular Formula: C₇H₇ClFNO₂.
  • Molecular Weight : 191.45 g/mol.
  • Key Features :
    • Ethoxy group at position 4 enhances lipophilicity compared to methoxy.
    • Swapped halogen positions (Cl at 6 vs. 5 in the target compound) alter electronic effects on the pyridine ring.
    • The hydroxyl group at position 3 enables hydrogen bonding, similar to the target compound.
  • Applications: Potential use as a precursor in fluorinated drug synthesis due to its halogen-rich structure .

2-Chloro-5-fluoropyridin-3-ol

  • Substituents : Cl (2), F (5), OH (3).
  • Molecular Formula: C₅H₃ClFNO.
  • Molecular Weight : 147.54 g/mol.
  • Halogens at positions 2 and 5 create distinct electronic effects compared to the target compound’s 5 and 6 positions. Lower molecular weight may improve solubility but reduce binding affinity in biological systems.
  • Applications : Simpler structure suitable for studying halogen interactions in small-molecule inhibitors .

5-Chloro-2-methoxypyridin-3-ol

  • Substituents : Cl (5), OCH₃ (2), OH (3).
  • Molecular Formula: C₆H₆ClNO₂.
  • Molecular Weight : 175.57 g/mol.
  • Key Features :
    • Methoxy group at position 2 instead of 4 shifts electron density toward the hydroxyl group at 3.
    • Absence of fluorine reduces overall electronegativity compared to the target compound.
    • Structural simplicity may enhance synthetic accessibility.
  • Applications : Intermediate in antimicrobial agent development due to chloro and hydroxyl groups .

Structural and Functional Analysis

A comparative data table highlights critical differences:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Functional Attributes
5-Chloro-6-fluoro-4-methoxypyridin-3-ol Cl (5), F (6), OCH₃ (4), OH (3) C₆H₅ClFNO₂ 177.45 High polarity, multiple H-bond donors/acceptors
6-Chloro-4-ethoxy-5-fluoropyridin-3-ol Cl (6), F (5), OCH₂CH₃ (4), OH (3) C₇H₇ClFNO₂ 191.45 Increased lipophilicity (ethoxy group)
2-Chloro-5-fluoropyridin-3-ol Cl (2), F (5), OH (3) C₅H₃ClFNO 147.54 Simplified structure, lower steric hindrance
5-Chloro-2-methoxypyridin-3-ol Cl (5), OCH₃ (2), OH (3) C₆H₆ClNO₂ 175.57 No fluorine; methoxy at position 2

Key Observations :

Alkoxy Group Influence : Ethoxy vs. methoxy groups impact solubility and metabolic stability. Ethoxy’s larger size may hinder enzymatic degradation in vivo .

Hydrogen Bonding : The conserved hydroxyl group at position 3 across all compounds suggests a shared capacity for intermolecular interactions, critical in drug-receptor binding .

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